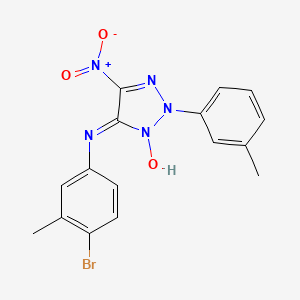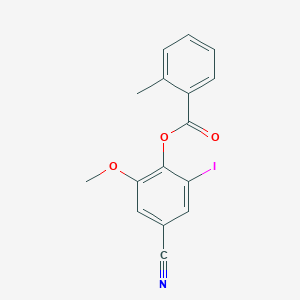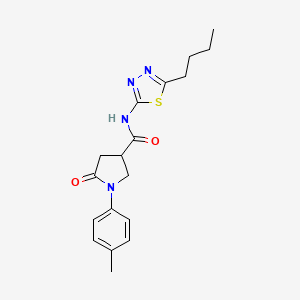![molecular formula C13H26ClNO B4190804 4-tert-butyl-2-[(dimethylamino)methyl]cyclohexanone hydrochloride](/img/structure/B4190804.png)
4-tert-butyl-2-[(dimethylamino)methyl]cyclohexanone hydrochloride
Vue d'ensemble
Description
4-tert-butyl-2-[(dimethylamino)methyl]cyclohexanone hydrochloride, also known as DMCC or DMCM, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of cyclohexanone derivatives and is commonly used as a reagent in organic chemistry.
Mécanisme D'action
4-tert-butyl-2-[(dimethylamino)methyl]cyclohexanone hydrochloride acts as a chiral auxiliary in asymmetric synthesis by facilitating the formation of chiral compounds. It also acts as a reagent in organic chemistry reactions by participating in various chemical reactions. In medicinal chemistry, 4-tert-butyl-2-[(dimethylamino)methyl]cyclohexanone hydrochloride has been studied for its potential to interact with specific molecular targets in the body, leading to therapeutic effects.
Biochemical and Physiological Effects:
4-tert-butyl-2-[(dimethylamino)methyl]cyclohexanone hydrochloride has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 4-tert-butyl-2-[(dimethylamino)methyl]cyclohexanone hydrochloride can inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the regulation of neurotransmitter levels in the brain. In vivo studies have shown that 4-tert-butyl-2-[(dimethylamino)methyl]cyclohexanone hydrochloride can affect the behavior and physiology of animals, including the regulation of locomotor activity and the modulation of pain perception.
Avantages Et Limitations Des Expériences En Laboratoire
4-tert-butyl-2-[(dimethylamino)methyl]cyclohexanone hydrochloride has several advantages as a reagent in organic chemistry, including its high purity and stability, as well as its ability to facilitate the formation of chiral compounds. However, 4-tert-butyl-2-[(dimethylamino)methyl]cyclohexanone hydrochloride also has some limitations, including its high cost and potential toxicity. Therefore, careful handling and disposal procedures are necessary when working with 4-tert-butyl-2-[(dimethylamino)methyl]cyclohexanone hydrochloride in the laboratory.
Orientations Futures
There are several future directions for the study of 4-tert-butyl-2-[(dimethylamino)methyl]cyclohexanone hydrochloride. One area of interest is the development of new synthetic methods for 4-tert-butyl-2-[(dimethylamino)methyl]cyclohexanone hydrochloride that are more efficient and cost-effective. Another area of interest is the investigation of the potential therapeutic applications of 4-tert-butyl-2-[(dimethylamino)methyl]cyclohexanone hydrochloride in the treatment of various diseases, such as Alzheimer's disease and cancer. Additionally, further studies are needed to better understand the mechanism of action of 4-tert-butyl-2-[(dimethylamino)methyl]cyclohexanone hydrochloride and its effects on the body.
Applications De Recherche Scientifique
4-tert-butyl-2-[(dimethylamino)methyl]cyclohexanone hydrochloride has been widely used as a reagent in organic chemistry for the synthesis of various compounds. It has also been used as a chiral auxiliary in asymmetric synthesis. In addition, 4-tert-butyl-2-[(dimethylamino)methyl]cyclohexanone hydrochloride has been studied for its potential applications in medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases.
Propriétés
IUPAC Name |
4-tert-butyl-2-[(dimethylamino)methyl]cyclohexan-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO.ClH/c1-13(2,3)11-6-7-12(15)10(8-11)9-14(4)5;/h10-11H,6-9H2,1-5H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISPUKOXCXSRWAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(=O)C(C1)CN(C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Tert-butyl-2-[(dimethylamino)methyl]cyclohexan-1-one;hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(4-bromophenyl)sulfonyl]-4-(4-methoxy-2-nitrophenyl)piperazine](/img/structure/B4190733.png)
![N-[4-(5-acetyl-1-hydroxy-4-methyl-1H-imidazol-2-yl)phenyl]acetamide](/img/structure/B4190739.png)

![1-(1-adamantyl)-2-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B4190748.png)

![N-1,3-benzodioxol-5-yl-1-[(3-chloro-4-methoxyphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4190757.png)

![methyl 4-chloro-3-{[N-(4-chlorophenyl)-N-(methylsulfonyl)alanyl]amino}benzoate](/img/structure/B4190773.png)

![5-methyl-3-[2-(4-methylphenoxy)ethyl]-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B4190785.png)
![4-[(3-iodobenzyl)oxy]-3-methoxybenzonitrile](/img/structure/B4190787.png)
![2-[(6-amino-4-oxo-1-phenyl-1,4-dihydro-2-pyrimidinyl)thio]-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide](/img/structure/B4190792.png)
![N-{3,5-dimethyl-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-pyrazol-4-yl}-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4190796.png)
![N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)cyclohexanecarboxamide](/img/structure/B4190815.png)